

JMV 236: An Analysis of Receptor Cross-Reactivity

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Compound of Interest		
Compound Name:	Jmv 236	
Cat. No.:	B1672977	Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of **JMV 236**, a cholecystokinin (CCK) analog, and its interaction with its primary target receptors. Due to a lack of publicly available quantitative data on the cross-reactivity of **JMV 236** with other receptors, this guide will focus on the known interactions with the CCK receptor family and provide a framework for evaluating potential off-target effects.

JMV 236 is a derivative of the cholecystokinin-octapeptide-sulfate (CCK-8S)[1]. Like its parent compound, **JMV 236** has been shown to exhibit activity at CCK receptors, playing a role in physiological processes such as pancreatic amylase secretion and food intake[1]. Cholecystokinin receptors are G-protein coupled receptors (GPCRs) with two main subtypes: CCK1 and CCK2[2][3]. The CCK1 receptor is primarily found in the gastrointestinal system and parts of the central nervous system, while the CCK2 receptor is more widely distributed in the brain and stomach[2].

Comparative Binding Affinity of JMV 236

A comprehensive understanding of a ligand's cross-reactivity begins with its affinity for its intended targets. While specific binding affinity values (e.g., K_i or IC_{50}) for **JMV 236** are not readily available in the public domain, its activity is reported to be similar to that of CCK-8S. For context, CCK-8 binds to both CCK1 and CCK2 receptors with high affinity, typically in the low nanomolar range.

Table 1: Binding Affinity of Cholecystokinin Analogs for CCK Receptors



Compound	Receptor	Binding Affinity (K _i)
JMV 236	CCK1	Data not available
CCK2	Data not available	
CCK-8	CCK1	~0.5 - 2 nM
CCK2	~0.3 - 1 nM	

Note: The binding affinity for CCK-8 is provided as a reference range from literature. The absence of data for **JMV 236** highlights a critical gap in its pharmacological profile.

Evaluation of Off-Target Interactions

Assessing the cross-reactivity of a compound with a panel of other receptors is a crucial step in drug development to identify potential side effects. Unfortunately, there are no published studies detailing the screening of **JMV 236** against a broad range of receptors.

In the absence of direct data for **JMV 236**, a standard approach to evaluate cross-reactivity involves screening the compound against a panel of receptors, ion channels, and transporters. A typical panel would include receptors from different families, such as adrenergic, dopaminergic, serotonergic, histaminergic, and muscarinic receptors, among others.

Experimental Protocols

To determine receptor binding affinity and cross-reactivity, several standard experimental protocols are employed.

1. Radioligand Binding Assays:

This is a common method to determine the affinity of a ligand for a receptor.

- Objective: To measure the binding of JMV 236 to CCK1 and CCK2 receptors and a panel of off-target receptors.
- Methodology:
 - Prepare cell membranes or tissues expressing the receptor of interest.



- Incubate the membranes with a radiolabeled ligand that is known to bind to the receptor.
- Add increasing concentrations of the unlabeled test compound (JMV 236).
- After incubation, separate the bound from the unbound radioligand by filtration.
- Measure the radioactivity of the filter-bound complex.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
- The inhibition constant (K_i) is calculated from the IC₅₀ value.

2. Functional Assays:

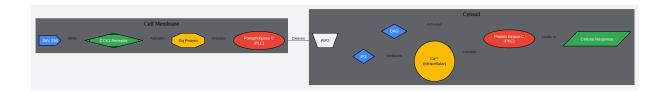
These assays measure the biological response of a cell upon receptor activation or inhibition.

- Objective: To determine if JMV 236 acts as an agonist or antagonist at CCK receptors and to assess its functional activity at other receptors.
- Methodology (e.g., Calcium Mobilization Assay for Gq-coupled receptors like CCK1):
 - Culture cells expressing the receptor of interest.
 - Load the cells with a calcium-sensitive fluorescent dye.
 - Add the test compound (JMV 236) at various concentrations.
 - Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
 - The concentration of the compound that produces 50% of the maximal response (EC₅₀ for agonists) or inhibits the response to a known agonist by 50% (IC₅₀ for antagonists) is determined.

Signaling Pathways



The interaction of **JMV 236** with CCK receptors initiates intracellular signaling cascades. The CCK1 receptor primarily couples to the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). The CCK2 receptor can also couple to Gq/11.



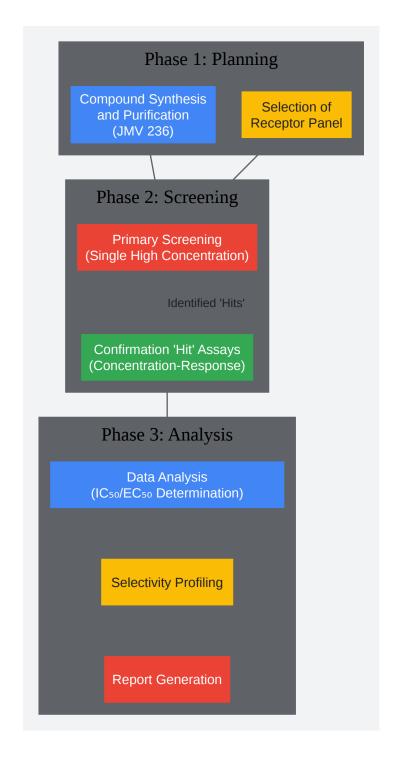
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Caption: CCK1 Receptor Signaling Pathway.

Experimental Workflow for Cross-Reactivity Screening

A typical workflow for assessing the cross-reactivity of a compound like **JMV 236** is a multi-step process.





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Caption: Experimental Workflow for Cross-Reactivity Screening.

Conclusion



While **JMV 236** is identified as a CCK-8S analog with similar activity, a significant information gap exists regarding its specific binding affinities for CCK receptor subtypes and its broader cross-reactivity profile. For a comprehensive evaluation of its therapeutic potential and off-target liabilities, further in-depth studies employing standardized binding and functional assays are essential. The frameworks provided in this guide offer a standard for how such an evaluation should be conducted and presented.

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References

- 1. Effects of a new cholecystokinin analogue (JMV 236) on food intake and brain monoamines in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of cholecystokinin receptor binding and regulation PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors PMC [pmc.ncbi.nlm.nih.gov]
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